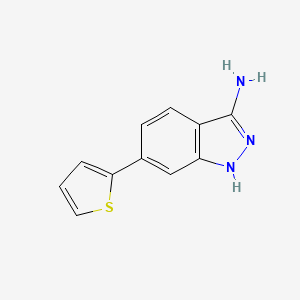
6-thiophen-2-yl-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Thiophen-2-yl-1H-indazol-3-amine is a heterocyclic compound that features both an indazole and a thiophene ring. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a thiophene ring can further enhance these properties, making this compound a compound of significant interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-aminobenzonitrile derivatives with hydrazine, followed by the Suzuki coupling reaction with thiophene boronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for 6-thiophen-2-yl-1H-indazol-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: 6-Thiophen-2-yl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
6-Thiophen-2-yl-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The exact mechanism of action of 6-thiophen-2-yl-1H-indazol-3-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with cellular receptors. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . The thiophene ring can enhance binding affinity and specificity to the target molecules.
Comparación Con Compuestos Similares
1H-indazole-3-amine: Lacks the thiophene ring, which may result in different biological activities.
6-Phenyl-1H-indazol-3-amine: Contains a phenyl group instead of a thiophene ring, affecting its chemical reactivity and biological properties.
6-(4-Methylphenyl)-1H-indazol-3-amine: The presence of a methyl group can influence its pharmacokinetic properties.
Uniqueness: 6-Thiophen-2-yl-1H-indazol-3-amine is unique due to the presence of both indazole and thiophene rings, which can synergistically enhance its biological activities and chemical reactivity. This dual-ring structure makes it a versatile compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C11H9N3S |
|---|---|
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
6-thiophen-2-yl-1H-indazol-3-amine |
InChI |
InChI=1S/C11H9N3S/c12-11-8-4-3-7(6-9(8)13-14-11)10-2-1-5-15-10/h1-6H,(H3,12,13,14) |
Clave InChI |
JEXOMSGFKBDMJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC3=C(C=C2)C(=NN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


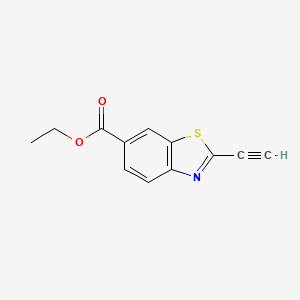
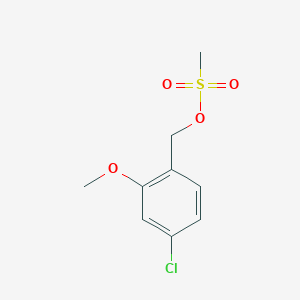

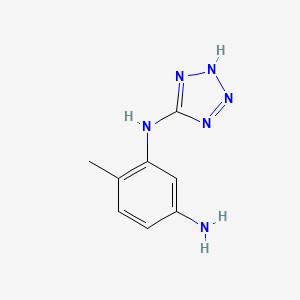
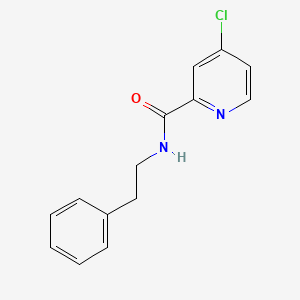



![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)

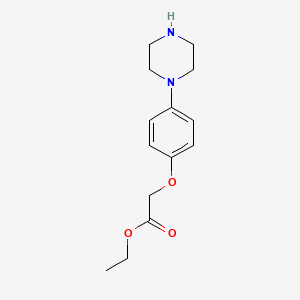
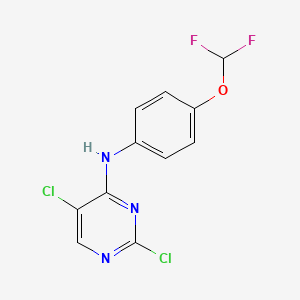
![N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide](/img/structure/B13882496.png)
![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)
